N-(2,3-dichlorophenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide
Description
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Properties
Molecular Formula |
C18H15Cl2N3O3 |
|---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C18H15Cl2N3O3/c1-2-9-26-13-6-3-5-12(10-13)11-21-23-18(25)17(24)22-15-8-4-7-14(19)16(15)20/h2-8,10-11H,1,9H2,(H,22,24)(H,23,25)/b21-11+ |
InChI Key |
JOYLQSVOKZNRLA-SRZZPIQSSA-N |
Isomeric SMILES |
C=CCOC1=CC=CC(=C1)/C=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Biological Activity
N-(2,3-dichlorophenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a dichlorophenyl group and an enoxyphenyl moiety, which are significant for its biological activity. Its molecular formula is , and it has a molecular weight of 354.23 g/mol. The structure can be represented as follows:
Anticancer Properties
Research indicates that N-(2,3-dichlorophenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide exhibits anticancer activity . A study demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction via caspase activation |
| HT-29 (Colon) | 15.0 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
The compound also shows antimicrobial properties . It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest significant antimicrobial potential.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The biological activity of N-(2,3-dichlorophenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide is primarily attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in cell proliferation.
- Receptor Modulation : It modulates receptor activity linked to apoptosis and cell survival pathways.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to cell death in cancer cells.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Breast Cancer Cells : A recent investigation examined the effects of the compound on MCF-7 cells, revealing a significant reduction in cell viability and induction of apoptosis at concentrations above 10 µM.
- Antimicrobial Efficacy : Another study focused on its antibacterial properties, demonstrating effective inhibition against multidrug-resistant strains, highlighting its potential as a lead compound for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
